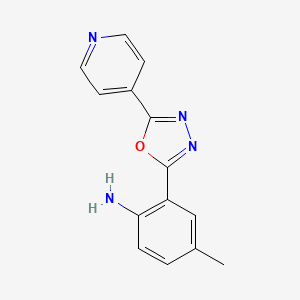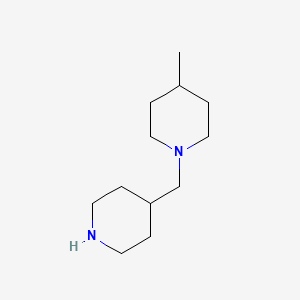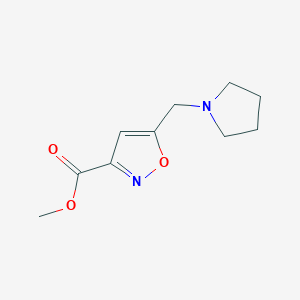
(E)-2-Morpholino-4-phenylbut-3-enoic acid
Overview
Description
(E)-2-Morpholino-4-phenylbut-3-enoic acid (E-MPA) is an organic compound that belongs to the class of carboxylic acids. It is a versatile compound that has been used in a wide range of applications, ranging from medicinal chemistry to laboratory experiments. In recent years, E-MPA has become increasingly popular due to its ability to act as a versatile building block for new compounds, its low toxicity, and its wide range of applications. In
Scientific Research Applications
(E)-2-Morpholino-4-phenylbut-3-enoic acid has been used in a wide range of scientific research applications, including organic synthesis, pharmaceutical chemistry, and biochemistry. In organic synthesis, this compound can be used as a building block for the synthesis of new compounds. In pharmaceutical chemistry, this compound has been used as a starting material for the synthesis of drugs, such as anti-inflammatory drugs. In biochemistry, this compound has been used as a substrate for enzyme-catalyzed reactions, such as the synthesis of fatty acids.
Mechanism of Action
The mechanism of action of (E)-2-Morpholino-4-phenylbut-3-enoic acid is not fully understood. However, it is believed that this compound acts as an inhibitor of fatty acid synthesis. Specifically, this compound is thought to act as an inhibitor of acetyl-CoA carboxylase, an enzyme involved in the synthesis of fatty acids. In addition, this compound is believed to act as an inhibitor of fatty acid oxidation, which is the process by which fatty acids are broken down into smaller molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may have anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, this compound may have a role in regulating glucose metabolism and may be involved in the regulation of fatty acid synthesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (E)-2-Morpholino-4-phenylbut-3-enoic acid in laboratory experiments is its low toxicity. This compound is considered to be non-toxic and has been shown to be safe for use in laboratory experiments. However, one of the main limitations of using this compound in laboratory experiments is its instability. This compound is highly reactive and can easily decompose in the presence of light and heat.
Future Directions
The future directions of research on (E)-2-Morpholino-4-phenylbut-3-enoic acid are numerous. One potential direction is to further explore the biochemical and physiological effects of this compound. In addition, further research is needed to explore the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory agent or as an anti-cancer drug. Furthermore, further research is needed to explore the potential of this compound as a building block for new compounds. Finally, further research is needed to explore the potential of this compound as a substrate for enzyme-catalyzed reactions.
properties
IUPAC Name |
(E)-2-morpholin-4-yl-4-phenylbut-3-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(17)13(15-8-10-18-11-9-15)7-6-12-4-2-1-3-5-12/h1-7,13H,8-11H2,(H,16,17)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCJIPPCYHIRCL-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C=CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(/C=C/C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501237659 | |
| Record name | α-[(1E)-2-Phenylethenyl]-4-morpholineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201852-50-8 | |
| Record name | α-[(1E)-2-Phenylethenyl]-4-morpholineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201852-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[(1E)-2-Phenylethenyl]-4-morpholineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B3023037.png)

![3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid](/img/structure/B3023039.png)






![5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B3023054.png)

![2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3023057.png)
